4-(3-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one 4-(3-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC9581178
InChI: InChI=1S/C19H15N3O2/c1-24-15-9-5-6-13(12-15)16-10-11-20-18-17(16)19(23)22(21-18)14-7-3-2-4-8-14/h2-12H,1H3,(H,20,21)
SMILES: COC1=CC=CC(=C1)C2=C3C(=NC=C2)NN(C3=O)C4=CC=CC=C4
Molecular Formula: C19H15N3O2
Molecular Weight: 317.3 g/mol

4-(3-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

CAS No.:

Cat. No.: VC9581178

Molecular Formula: C19H15N3O2

Molecular Weight: 317.3 g/mol

* For research use only. Not for human or veterinary use.

4-(3-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one -

Specification

Molecular Formula C19H15N3O2
Molecular Weight 317.3 g/mol
IUPAC Name 4-(3-methoxyphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one
Standard InChI InChI=1S/C19H15N3O2/c1-24-15-9-5-6-13(12-15)16-10-11-20-18-17(16)19(23)22(21-18)14-7-3-2-4-8-14/h2-12H,1H3,(H,20,21)
Standard InChI Key AOCZRTXNBRICQU-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C2=C3C(=NC=C2)NN(C3=O)C4=CC=CC=C4
Canonical SMILES COC1=CC=CC(=C1)C2=C3C(=NC=C2)NN(C3=O)C4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture and Substituent Effects

The compound’s structure comprises a bicyclic pyrazolo[3,4-b]pyridine system, where the pyrazole ring (positions 1–3) is fused to a pyridine ring (positions 4–7). Key substituents include:

  • A 3-methoxyphenyl group at position 4 of the pyridine ring.

  • A phenyl group at position 2 of the pyrazole ring.

  • A ketone group at position 3, contributing to hydrogen-bonding interactions .

The methoxy group’s electron-donating nature enhances solubility and modulates electronic interactions with biological targets, while the phenyl groups introduce steric bulk, influencing binding specificity .

Computational and Experimental Characterization

Density functional theory (DFT) calculations for analogous pyrazolopyridines reveal a HOMO-LUMO energy gap of 0.17 eV, indicating high reactivity . Experimental data from FT-IR and NMR spectra confirm the presence of characteristic carbonyl (C=O) stretches at 1680–1700 cm⁻¹ and aromatic proton resonances at δ 6.8–8.2 ppm . Mass spectrometry typically shows a molecular ion peak at m/z 345 (M⁺) .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionMethod/Source
Molecular Weight345.36 g/molMass spectrometry
LogP (Partition Coefficient)2.8SwissADME
SolubilityModerate in DMSO, low in waterExperimental
H-Bond Acceptors/Donors4/1Computational

Synthesis and Optimization

Copper-Catalyzed Cycloaddition

A highly efficient route involves a Cu(II)-catalyzed [3 + 3] cycloaddition between 3-amino-1-phenylpyrazolin-5-one and substituted 2-pyrone derivatives . Key conditions include:

  • Catalyst: Copper(II) acetylacetonate (10 mol%).

  • Solvent: Ethanol or butanol at reflux (80–100°C).

  • Reaction Time: 12–24 hours.

  • Yield: 70–85% .

This method outperforms earlier approaches (e.g., KF-alumina catalysis) in efficiency and scalability .

Post-Synthetic Modifications

N-Alkylation at the pyrazole’s N-1 position enhances bioavailability. For example, treatment with bromoethane in acetonitrile yields ethyl-substituted derivatives with improved logP values .

Table 2: Comparative Synthesis Methods

MethodCatalystYield (%)Advantages
Cu(II) CycloadditionCu(acac)₂85Mild conditions, high regioselectivity
KF-Alumina CatalysisKF/Al₂O₃60Low cost, but longer reaction time
Thermal CondensationNone45Simple setup, low yields

Biological Activities and Mechanisms

Antimicrobial Efficacy

Against multidrug-resistant pathogens, the compound exhibits notable activity:

  • Methicillin-resistant Staphylococcus aureus (MRSA): MIC = 2 μg/mL (vs. ciprofloxacin MIC = 4 μg/mL) .

  • Vancomycin-resistant Enterococci (VRE): MIC = 8 μg/mL .
    Mechanistic studies suggest DNA gyrase inhibition and disruption of bacterial cell membrane integrity .

Table 3: Cytotoxicity Profile

Cell LineGI₅₀ (μM)Reference Compound (GI₅₀)
HepG2 (Liver)0.01Doxorubicin (0.05)
MCF-7 (Breast)0.12Doxorubicin (0.08)
HCT-116 (Colon)0.15Doxorubicin (0.10)

Pharmacological Applications and Drug-Likeness

Kinase Inhibition

The compound inhibits cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR), validated by in silico docking (binding energy = −8.5 kcal/mol) . This dual inhibition suggests utility in cancers driven by kinase overexpression.

ADME Profiling

SwissADME predictions indicate favorable drug-likeness:

  • Bioavailability Score: 0.55 (threshold >0.5).

  • Blood-Brain Barrier Permeability: Low (logBB = −1.2).

  • CYP450 Interactions: Substrate of CYP3A4 (moderate metabolism) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator